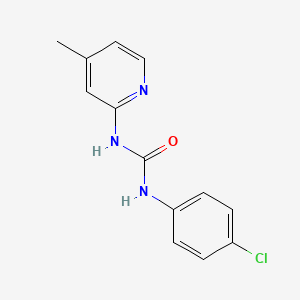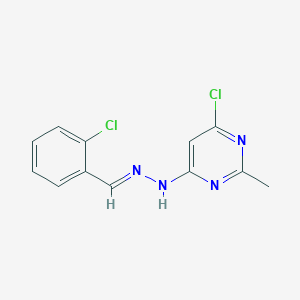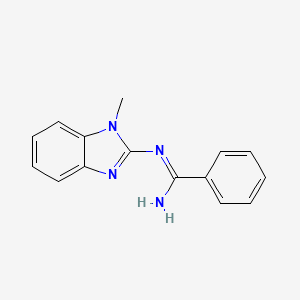
N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea, also known as DMTU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This thiourea derivative has been extensively studied for its potential applications in various fields, including neuroprotection, antioxidant therapy, and cancer treatment. In
Aplicaciones Científicas De Investigación
N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea has been extensively studied for its potential applications in various scientific research fields. One of the primary areas of interest is neuroprotection, where N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea has been shown to protect against oxidative stress-induced neuronal damage. The compound has also been investigated for its antioxidant properties, which make it a potential candidate for antioxidant therapy in various diseases. Additionally, N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea has been studied for its potential anticancer properties, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Mecanismo De Acción
The mechanism of action of N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea is complex and involves multiple pathways. The compound acts as a potent scavenger of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes and protects against oxidative stress. Additionally, N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer.
Biochemical and Physiological Effects
N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea has been shown to have various biochemical and physiological effects in different experimental models. In vitro studies have demonstrated that N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea can protect against oxidative stress-induced damage to cells, including neuronal cells, cardiac cells, and liver cells. The compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In animal models, N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea has been shown to reduce oxidative stress and inflammation in various tissues, including the brain, heart, and liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified in high yields. The compound is also highly soluble in water, which makes it easy to prepare solutions for experiments. However, N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea has some limitations, including its potential toxicity at high doses and its limited stability in biological fluids. Therefore, careful dose optimization and storage conditions are necessary to ensure the safety and efficacy of N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea in lab experiments.
Direcciones Futuras
For N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea research include investigating its potential as a therapeutic agent for various diseases, exploring its mechanism of action, developing novel formulations, and conducting clinical trials.
Métodos De Síntesis
The synthesis of N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea involves the reaction of 2-methylphenyl isothiocyanate with 2,2-dimethoxyethylamine in the presence of a base. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the amine to yield the final product. The synthesis method has been optimized to produce high yields of pure N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea, and the compound has been characterized using various analytical techniques, including NMR, IR, and mass spectrometry.
Propiedades
IUPAC Name |
1-(2,2-dimethoxyethyl)-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-9-6-4-5-7-10(9)14-12(17)13-8-11(15-2)16-3/h4-7,11H,8H2,1-3H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMOEPRXOOMZSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NCC(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B5790434.png)
![2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5790441.png)



![6-ethyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5790480.png)
![ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5790484.png)
![2,4-dichloro-N-{4-chloro-2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B5790486.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B5790494.png)


![2-[2-(2,5-dioxo-1-pyrrolidinyl)-1-methylethylidene]hydrazinecarboximidamide nitrate](/img/structure/B5790533.png)
![4-(2-oxo-1-pyrrolidinyl)-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5790539.png)